molecular formula C8H3BrF6 B1273128 2,5-Bis(trifluoromethyl)bromobenzene CAS No. 7617-93-8

2,5-Bis(trifluoromethyl)bromobenzene

Cat. No. B1273128
Key on ui cas rn: 7617-93-8
M. Wt: 293 g/mol
InChI Key: GFQNSGHVOFVTLC-UHFFFAOYSA-N
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Patent
US05877191

Procedure details

A suspension of the HBr salt of 2,5-bis-trifluoromethylaniline (1.0 gm, 4.4 mmol) was prepared by addition of 48% HBr (3 gm, 17.5 mmol) and 5 mL of water. This was cooled in an ice bath while a solution of sodium nitrite (335 mg, 4.8 mmol) in 1 mL of water was added dropwise. The reaction was stirred a farther 0.5 hr at which time copper powder (1 gm) and another 3 gm portion of 48% HBr were added. The reaction was heated to reflux and after 10 min the distillate was collected until no organic material was evident with the water. The distillate was extracted twice with ether and the ether layers were washed with brine, dried over sodium sulfate, combined and evaporated. The residue was purified by flash chromatography (5% ethyl acetate/hexanes) to afford the title compound as an oil. NMR (CDCl3): δ 7.68 (d, 1H, J=8 Hz), 7.81 (d, 1H, J=8 Hz), 7.96 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
335 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BrH:1].[F:2][C:3]([F:16])([F:15])[C:4]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:5]=1N.N([O-])=O.[Na+]>O.[Cu]>[F:2][C:3]([F:16])([F:15])[C:4]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:5]=1[Br:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=C(N)C=C(C=C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
335 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux and after 10 min the distillate
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was collected until no organic material
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted twice with ether
WASH
Type
WASH
Details
the ether layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (5% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=C(C=C1)C(F)(F)F)Br)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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